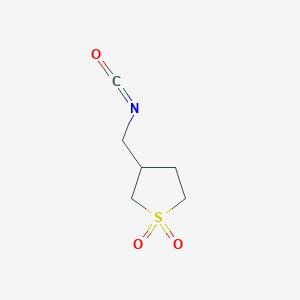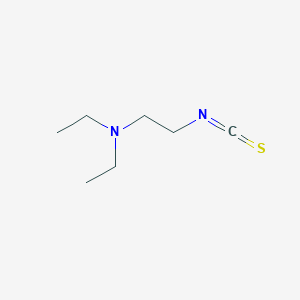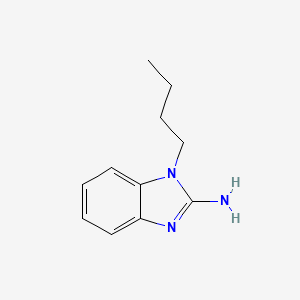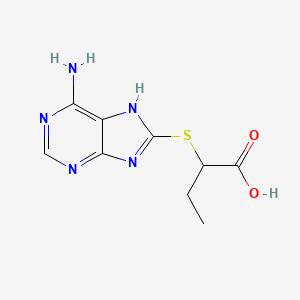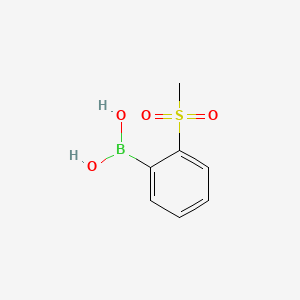
2-(Methylsulfonyl)phenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonyl and phenylboronic compounds involves several steps, including functionalization, lithiation, and oxidation. For instance, sulfonyl chlorides of phenylboronic esters are synthesized by selective lithiation of bromo N-methyl-di-ethanolamine phenylboronates, followed by oxidation with N-chlorosuccinimide to yield the target sulfonyl chlorides . These methods could potentially be adapted for the synthesis of 2-(Methylsulfonyl)phenylboronic acid by incorporating the appropriate methylsulfonyl and phenylboronic acid precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Methylsulfonyl)phenylboronic acid has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . These studies provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Theoretical calculations using density functional theory (DFT) can also reveal local and global chemical activities .
Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions. For example, phenylboronic acid catalyzes the tandem construction of S-S and C-S bonds, leading to the synthesis of benzyl disulfanylsulfone derivatives . Additionally, arylboronic acids can undergo (phenylsulfonyl)difluoromethylation, which introduces the PhSO2CF2 group into aromatics . These reactions highlight the versatility of phenylboronic acid derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their functional groups. The presence of sulfonyl groups can confer increased stability and reactivity in certain conditions. For example, phenyl sulfonic acid functionalized mesoporous SBA-15 silica shows greater stability of the sulfonic acid surface toward water than other similar materials . The reactivity of these compounds can be exploited in various organic transformations, such as the synthesis of oxazoles and the catalysis of dehydrative condensation reactions .
Relevant Case Studies
Case studies involving the use of phenylboronic acid derivatives demonstrate their potential in synthetic applications. For instance, the synthesis of extended oxazoles using 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole as a scaffold shows the utility of α-sulfonyl anions in reactions with alkyl halides . Additionally, the catalytic properties of phenylboronic acids in the construction of S-S and C-S bonds and in dehydrative amidation reactions are notable examples of their application in organic synthesis.
Applications De Recherche Scientifique
Carbohydrate Chemistry
2-(Methylsulfonyl)phenylboronic acid, a derivative of phenylboronic acid, plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are essential in synthesizing specifically substituted or oxidized sugar derivatives. This compound also finds use in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings and in electrophoretic separations of polyhydroxy compounds. Furthermore, its stability under various conditions makes it useful in the isolation of compounds from mixtures and in the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).
Cytogenotoxicity Studies
In cytogenotoxicity studies, derivatives of phenylboronic acid, such as 2-(bromoacetamido) phenylboronic acid, have been evaluated using the Allium cepa chromosome aberrations assay. This research is crucial in determining the potential cytogenotoxic effects of these compounds, which is important for assessing their risk/benefit ratio in the treatment of human or animal diseases (Khalil, Salman, & Al-Qaoud, 2017).
Catalytic Applications
Phenylboronic acid derivatives are effective catalysts in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid is known for its efficiency in catalyzing dehydrative amidation between carboxylic acids and amines, useful in peptide synthesis. The ortho-substituent of boronic acid plays a crucial role in these reactions (Wang, Lu, & Ishihara, 2018).
Drug Delivery Systems
Phenylboronic acid derivatives have shown promise in drug delivery systems. For example, polymeric nanoparticles functionalized with phenylboronic acid have been developed for improving the nasal adsorption of insulin, demonstrating their potential as carriers for peptide and protein drugs (Cheng et al., 2012).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming new carbon-carbon bonds .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-(Methylsulfonyl)phenylboronic acid would interact with a palladium catalyst and an electrophilic organic group . The boronic acid donates its organoboron group to the palladium, forming a new carbon-carbon bond . This is known as transmetalation .
Biochemical Pathways
In the context of organic synthesis, the compound contributes to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important factors in its bioavailability .
Result of Action
In the context of organic synthesis, the compound’s action results in the formation of new carbon-carbon bonds .
Action Environment
The action of 2-(Methylsulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base .
Propriétés
IUPAC Name |
(2-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQFFCRGQPVQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378538 | |
| Record name | 2-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)phenylboronic acid | |
CAS RN |
330804-03-0 | |
| Record name | 2-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)





